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Abstract
This document provides a comprehensive guide for the laboratory synthesis of

Thiazolinobutazone, the 2-amino-2-thiazoline salt of Phenylbutazone. The protocol details a

multi-step synthesis beginning with the preparation of the precursor molecules,

Phenylbutazone and 2-amino-2-thiazoline, followed by the final salt formation to yield

Thiazolinobutazone. This guide includes detailed experimental procedures, quantitative data,

and visual diagrams to facilitate understanding and replication of the synthesis in a laboratory

setting.

Introduction
Thiazolinobutazone is a salt formed from the non-steroidal anti-inflammatory drug (NSAID)

Phenylbutazone and the heterocyclic compound 2-amino-2-thiazoline.[1] Phenylbutazone is

known to be a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the

biosynthesis of prostaglandins, mediators of inflammation, pain, and fever. The formation of a

salt with 2-amino-2-thiazoline can modify the physicochemical properties of the parent drug,

potentially influencing its solubility, bioavailability, and pharmacokinetic profile.

This application note provides a detailed protocol for the chemical synthesis of

Thiazolinobutazone, intended for use by researchers in medicinal chemistry and drug

development.
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Overall Synthesis Workflow
The synthesis of Thiazolinobutazone is a three-stage process:

Synthesis of Phenylbutazone: This is achieved through the condensation of diethyl n-

butylmalonate and hydrazobenzene.

Synthesis of 2-amino-2-thiazoline: This involves the cyclization reaction of 2-

chloroethylamine hydrochloride with thiourea.

Formation of Thiazolinobutazone: The final step is a salt formation reaction between

Phenylbutazone and 2-amino-2-thiazoline.
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A high-level overview of the Thiazolinobutazone synthesis workflow.

Experimental Protocols
Synthesis of Phenylbutazone
The synthesis of Phenylbutazone is a two-step process involving the preparation of diethyl n-

butylmalonate followed by its condensation with hydrazobenzene.

Step 1: Synthesis of Diethyl n-butylmalonate
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This procedure is adapted from a patented method and involves the alkylation of diethyl

malonate.[2]

Materials:

Dichloroethylamine

Cuprous chloride

Diethyl malonate

n-Butylamine

Sodium chloride solution (15-20%)

Hexane

Ethyl acetate

Reaction vessel with stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

To a reaction vessel, add 3 L of dichloroethylamine.

In batches, add 6.2 mol of cuprous chloride while stirring at 130-150 rpm.

Heat the solution to 70-75°C and maintain for 3-4 hours.

Slowly add 6.1 mol of diethyl malonate dropwise.

Continue stirring for 70-90 minutes.

Add 6.6-6.8 mol of n-butylamine and allow the reaction to proceed for 5-6 hours.

Reflux the mixture for 3-4 hours.

Remove dichloroethylamine by distillation under reduced pressure.
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Cool the solution to 15-18°C and add 3 L of sodium chloride solution.

Stir at 160-190 rpm for 40-70 minutes, then separate the aqueous layer.

The oil layer is subjected to reduced-pressure distillation, collecting the fraction at 130-135°C

(2.2-2.3 kPa).

Wash the collected fraction with a salt solution and hexane.

Recrystallize the product from ethyl acetate to obtain pure diethyl n-butylmalonate.

Step 2: Synthesis of Phenylbutazone

This procedure involves the condensation of diethyl n-butylmalonate with hydrazobenzene.[3]

[4]

Materials:

Diethyl n-butylmalonate

Hydrazobenzene

Sodium ethoxide

Ethanol (absolute)

Hydrochloric acid (for acidification)

Reaction vessel with a reflux condenser

Procedure:

In a suitable reaction vessel, dissolve diethyl n-butylmalonate and hydrazobenzene in

absolute ethanol.

Add a solution of sodium ethoxide in absolute ethanol.

Heat the mixture to 150°C under reflux.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

Filter the precipitate, wash with cold water, and dry.

Recrystallize the crude product from ethanol to yield pure Phenylbutazone.

Synthesis of 2-amino-2-thiazoline
This synthesis is adapted from a patented method involving a two-step process from

ethanolamine.[5]

Step 1: Synthesis of 2-chloroethylamine hydrochloride

Materials:

Ethanolamine

Thionyl chloride

Toluene

Reaction vessel with reflux, stirrer, and thermometer

Procedure:

In a dry reaction vessel, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

Stir the mixture and cool to 10°C.

Slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours.

Maintain the mixture under reflux for 10 hours.

Distill off the toluene and unreacted thionyl chloride under normal pressure.

Further evaporate the solvent at 60°C under reduced pressure to yield 2-chloroethylamine

hydrochloride.
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Step 2: Synthesis of 2-amino-2-thiazoline

Materials:

2-chloroethylamine hydrochloride

Thiourea

Reaction vessel

Procedure:

In a reaction vessel, mix 2-chloroethylamine hydrochloride and thiourea.

Heat the mixture to initiate the cyclization reaction.

After the reaction is complete, the product can be purified by recrystallization.

Synthesis of Thiazolinobutazone
This final step involves the formation of a salt between the acidic Phenylbutazone and the

basic 2-amino-2-thiazoline.

Materials:

Phenylbutazone

2-amino-2-thiazoline

Ethanol (or other suitable solvent)

Procedure:

Dissolve equimolar amounts of Phenylbutazone and 2-amino-2-thiazoline in a minimal

amount of a suitable solvent such as ethanol.

Stir the solution at room temperature.

The salt, Thiazolinobutazone, will precipitate out of the solution.
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Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data
Compound/Int
ermediate

Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Yield (%)

Diethyl n-

butylmalonate
C₁₁H₂₀O₄ 216.27 - 84-92%[6]

Phenylbutazone C₁₉H₂₀N₂O₂ 308.37 105[3] -

2-amino-2-

thiazoline
C₃H₆N₂S 102.16 78.3-80[5] 76%[5]

Thiazolinobutazo

ne
C₂₂H₂₆N₄O₂S 410.53 164-166[3] -

Yields are reported from literature and may vary based on experimental conditions.

Mechanism of Action: Signaling Pathway
Thiazolinobutazone's pharmacological activity is primarily attributed to the Phenylbutazone

component, which is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and

cyclooxygenase-2 (COX-2) enzymes. These enzymes are crucial for the conversion of

arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By inhibiting COX enzymes, Phenylbutazone reduces the production of these pro-inflammatory

prostaglandins.
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Inhibition of COX enzymes by the Phenylbutazone component of Thiazolinobutazone.

Conclusion
The synthesis of Thiazolinobutazone can be successfully achieved in a laboratory setting by

following the detailed protocols outlined in this application note. This multi-step synthesis

requires careful execution of each stage to ensure a good yield and purity of the final product.

The provided diagrams for the synthesis workflow and the mechanism of action serve to

visually guide the researcher through the process and the underlying pharmacology. This

document provides a solid foundation for the synthesis and further investigation of

Thiazolinobutazone in a research and development context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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